

Spectroscopic data interpretation (NMR, IR, Mass Spec) of 4-Ethoxyquinazoline

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Compound of Interest		
Compound Name:	4-Ethoxyquinazoline	
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Spectroscopic Interpretation of 4-Ethoxyquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for **4-Ethoxyquinazoline**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predicted dataset based on the analysis of its structural features and comparison with analogous compounds. The information herein is intended to serve as a valuable reference for the characterization, identification, and further development of **4-Ethoxyquinazoline** and its derivatives.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Ethoxyquinazoline**.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Ethoxyquinazoline** is expected to show distinct signals corresponding to the protons of the quinazoline ring system and the ethoxy substituent. The aromatic region will feature signals for the five protons on the quinazoline core, while the aliphatic region will display a characteristic quartet and triplet for the ethoxy group.



Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~8.85	S	1H	H2 (Quinazoline ring)
~8.20	d	1H	H5 (Quinazoline ring)
~8.00	d	1H	H8 (Quinazoline ring)
~7.85	t	1H	H7 (Quinazoline ring)
~7.65	t	1H	H6 (Quinazoline ring)
~4.80	q	2H	-O-CH2-CH3
~1.60	t	ЗН	-O-CH ₂ -CH ₃

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. Predicted coupling constants (J) for the ethoxy group are in the range of 7-8 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, ten distinct signals are expected for the ten carbon atoms of **4-Ethoxyquinazoline**.[1]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
~167.5	C4 (Quinazoline ring)
~160.0	C2 (Quinazoline ring)
~151.5	C8a (Quinazoline ring)
~134.5	C7 (Quinazoline ring)
~129.0	C5 (Quinazoline ring)
~127.5	C8 (Quinazoline ring)
~127.0	C6 (Quinazoline ring)
~122.5	C4a (Quinazoline ring)
~65.0	-O-CH ₂ -CH ₃
~15.0	-O-CH₂-CH₃

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups within the molecule.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Strong	Aliphatic C-H stretch
~1615, ~1575, ~1485	Medium-Strong	C=C and C=N stretching (Quinazoline ring)
~1450	Medium	CH₂ bending
~1380	Medium	CH₃ bending
~1250-1050	Strong	C-O stretching (Ether)



Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
174	High	[M]+ (Molecular ion)
159	Medium	[M - CH ₃] ⁺
146	High	[M - C ₂ H ₄] ⁺ (Loss of ethylene via McLafferty rearrangement)
145	Medium	[M - C₂H₅] ⁺
118	Medium	[M - C₂H₅O - H]+
103	Medium	[C7H5N] ⁺
76	Medium	[C ₆ H ₄] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Ethoxyquinazoline** (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The ¹H NMR spectrum would be recorded on a 500 MHz spectrometer with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the ¹³C NMR spectrum, a 125 MHz spectrometer would be used with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds, with proton decoupling.

Infrared (IR) Spectroscopy



The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

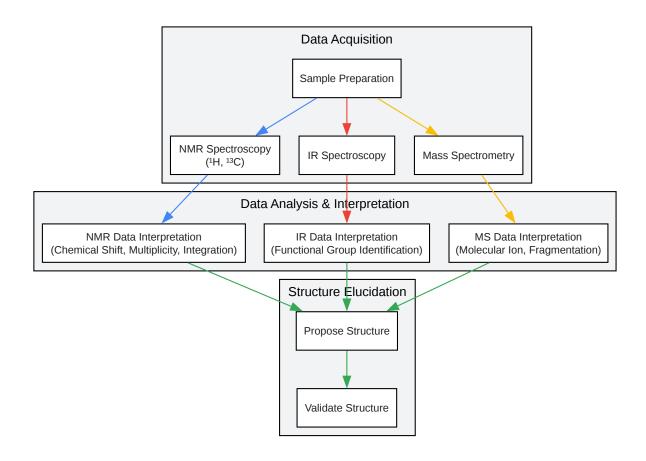
Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or a gas chromatograph. The electron energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge ratio (m/z) range of 50-500 amu.

Spectroscopic Interpretation Workflow

The following diagram illustrates the general workflow for the interpretation of spectroscopic data to elucidate the structure of an organic molecule like **4-Ethoxyquinazoline**.





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Caption: Workflow for Spectroscopic Data Interpretation.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Ethoxyquinazoline**. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spec data, along with the generalized experimental protocols, offer a foundational resource for researchers working with this compound. The structured interpretation of these spectra is crucial for confirming the identity and purity of synthesized **4-Ethoxyquinazoline**, thereby supporting its advancement in drug discovery and development pipelines.



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References

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